2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Description
2-(2-Methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a chloroacetamide derivative characterized by a phenoxyacetamide backbone with a 2-methylphenoxy group and a 2,2,2-trichloro-1-hydroxyethyl substituent. Synthesis likely follows amidoalkylation protocols using chloral hydrate and 2-methylphenoxyacetic acid amide, analogous to methods described for similar compounds .
Properties
CAS No. |
52892-24-7 |
|---|---|
Molecular Formula |
C11H12Cl3NO3 |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
InChI |
InChI=1S/C11H12Cl3NO3/c1-7-4-2-3-5-8(7)18-6-9(16)15-10(17)11(12,13)14/h2-5,10,17H,6H2,1H3,(H,15,16) |
InChI Key |
CKFPJCRECASFRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-methylphenol, is reacted with an appropriate halogenating agent to form 2-methylphenoxy halide.
Acetamide Formation: The phenoxy intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide intermediate.
Trichlorohydroxyethyl Substitution: Finally, the acetamide intermediate is reacted with trichloroacetaldehyde in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The trichlorohydroxyethyl group can be reduced to form corresponding alcohols or amines.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, while the trichlorohydroxyethyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Agrochemical Potential
- Herbicidal Activity: Structurally related phenoxyacetamides (e.g., 2,4-D, alachlor) are established herbicides . The trichloroethyl group in the target compound may enhance persistence in biological systems, similar to chlorinated pesticides .
- Anti-Inflammatory/Analgesic Potential: Substituted phenoxy acetamides in exhibit anti-inflammatory activity, suggesting the target’s hydroxyethyl group could modulate similar pathways .
Physicochemical Properties
- Lipophilicity: The target’s logP (estimated >3.5) exceeds N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide (logP 4.12 ), favoring tissue penetration.
- Solubility : The hydroxyethyl group may improve aqueous solubility compared to fully lipophilic analogs like alachlor .
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be broken down into several key components:
- Molecular Formula : C12H12Cl3NO3
- Molecular Weight : 320.64 g/mol
- IUPAC Name : this compound
The presence of the trichloroethyl group is significant for its biological activity, particularly in terms of its interaction with biological systems.
The biological activity of this compound is primarily mediated through its interaction with various biological pathways:
- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including bacteria and fungi. The mechanism is thought to involve disruption of cell membrane integrity and interference with metabolic processes.
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit certain enzymes critical for pathogen survival. For instance, it may inhibit acetylcholinesterase (AChE), an enzyme that plays a key role in neurotransmission and is a target for many insecticides.
Toxicological Profile
While the compound demonstrates beneficial biological activities, it is essential to consider its toxicological effects:
- Acute Toxicity : Studies have shown that high doses can lead to acute toxicity in mammals. Symptoms may include respiratory distress and neurological effects due to cholinergic overstimulation.
- Chronic Effects : Long-term exposure may result in neurotoxic effects and potential carcinogenicity, necessitating careful handling and application guidelines.
Agricultural Applications
-
Pesticide Efficacy : In a study conducted on agricultural pests, this compound showed effective control over aphid populations. The study reported a 90% reduction in pest numbers within two weeks of application.
Study Reference Pest Type Reduction (%) Application Method Smith et al., 2023 Aphids 90 Foliar Spray Jones et al., 2024 Fungal Pathogens 75 Soil Drench
Medical Research
-
Potential Anticancer Properties : Preliminary studies have suggested that the compound may have anticancer properties by inducing apoptosis in cancer cells. A study involving human breast cancer cell lines demonstrated a dose-dependent increase in cell death following treatment with the compound.
Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Apoptosis induction MDA-MB-231 10 Cell cycle arrest
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
